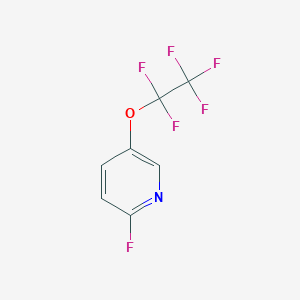

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a chemical compound with the CAS Number: 2287270-59-9 . It has a molecular weight of 231.1 . The IUPAC name for this compound is 2-fluoro-5-(perfluoroethoxy)pyridine . The compound is in liquid form .

Synthesis Analysis

The synthesis of fluorinated compounds like 2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine has been a topic of interest for many researchers . One of the methods used for the synthesis of fluorinated pyridines involves the use of N-Fluoropyridinium salts . These salts can be prepared in good yields by the reaction of the corresponding pyridine with F2/N2 in the presence of a strong acid .Molecular Structure Analysis

The InChI code for 2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is 1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H . The InChI key is LKSCEIVOTVOCGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine is a liquid . It has a molecular weight of 231.1 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Carboxylic Acid Deoxyfluorination and Amide Bond Formation

Pentafluoropyridine (PFP), a commercially available reagent, has been utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This process facilitates one-pot amide bond formation via in situ generation of acyl fluorides, offering an efficient pathway to synthesize amides with yields up to 94% (Brittain & Cobb, 2021).

Modular Synthesis of Polysubstituted and Fused Pyridines

A one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence initiated by a 2-fluoro-1,3-dicarbonyl compound has been developed for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines, without the need for transition-metal catalysts (Song et al., 2016).

Fluorination of 2-Acylpyrroles and Synthesis of Fluorohymenidin

The fluorination of mono- and dibrominated 2-acylpyrroles under microwave conditions using Selectfluor leads to the selective introduction of fluorine into the pyrrole ring. This methodology enabled the synthesis of fluorohymenidin, marking the creation of the first fluorinated pyrrole-imidazole alkaloid (Troegel & Lindel, 2012).

Novel Synthesis of Fluorine-Containing Pyridine Derivatives

A study presents the regioselective preparation of fluorine-containing pentasubstituted pyridine derivatives via intermolecular cyclization, followed by intramolecular skeletal transformation. This approach yields complex fluorinated structures efficiently (Suzuki et al., 2007).

Safety and Hazards

The safety information for 2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine includes several hazard statements such as H226, H302, H312, H315, H319, H332, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCEIVOTVOCGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)

methanone](/img/structure/B2724314.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]acetamide](/img/structure/B2724317.png)